molecular formula C6H6N2O2S B1387630 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol CAS No. 913581-92-7

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol

Cat. No. B1387630
M. Wt: 170.19 g/mol
InChI Key: IJPJTZKMCHONTH-UHFFFAOYSA-N
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Description

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a crystalline solid that ranges in color from white to light yellow . It has good solubility in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .


Synthesis Analysis

The synthesis of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol can be achieved through various methods. A commonly used method involves reacting 2,4-dichlorothieno[3,2-d]pyrimidine with sodium sulfite to obtain the corresponding diamino derivative, which is then reduced to yield the target product .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is C6H6N2O2S . The compound has a molecular weight of 170.19 g/mol . The InChI string representation of its structure is InChI=1S/C6H6N2O2S/c9-5-4-3 (1-2-11-4)7-6 (10)8-5/h1-2H2, (H2,7,8,9,10) .


Chemical Reactions Analysis

The synthesis of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves a reaction between 2,4-dichlorothieno[3,2-d]pyrimidine and sodium sulfite to form a diamino derivative, which is then reduced to form the final product .


Physical And Chemical Properties Analysis

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a white to light yellow crystalline solid . It has a good solubility in organic solvents like DMSO and DMF . The compound has a molecular weight of 170.19 g/mol .

Scientific Research Applications

Synthesis and Derivatives

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol and its derivatives have been extensively studied for their synthesis methods and potential applications. A noteworthy study demonstrated a catalyst-free synthesis of certain derivatives in an aqueous medium, emphasizing environmentally friendly procedures (Yao et al., 2014). Additionally, derivatives of this compound have been explored for potential antimalarial applications, highlighting the significance of its structural properties (Mustière, Vanelle, & Primas, 2021).

Antitumor Activity

Some derivatives of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol have been evaluated for their antitumor activity. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown significant activity against cancerous cells (Grivsky et al., 1980). This suggests the potential of these compounds in the development of new cancer therapies.

Dual Inhibitor Properties

Notably, some derivatives have been identified as dual inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, indicating their potential as effective antitumor agents (Gangjee et al., 2008).

Antifungal Applications

Research has also been conducted on derivatives for antifungal activities. Studies have shown that certain derivatives exhibit preventive effects against various fungal diseases, suggesting their utility in antifungal treatments (Konno et al., 1989).

Chemical Process Development

The development of efficient chemical processes for synthesizing these compounds is also a key area of research. For instance, a study presented a practical process for synthesizing PDE4 inhibitors using 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol as a key intermediate (Frutos et al., 2016).

properties

IUPAC Name

6,7-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPJTZKMCHONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659204
Record name 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol

CAS RN

913581-92-7
Record name 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (2.80 g, 13.06 mmol) in water (2.0 mL) was added 2.0 mL of conc. HCl and 4.0 mL of AcOH. The mixture was heated at 110° C. overnight. The reaction was cooled and the solid that formed collected by filtration washed with water and methanol, and dried to afford a white solid, 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, (1.80 g, 82%). Without further purification, the crude product was used directly to the next step.
Name
2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Latli, MJ Hrapchak, TG Tampone… - Journal of Labelled …, 2023 - Wiley Online Library
(R)‐2‐(4‐(Benzo[d]oxazol‐2‐yl)piperazin‐1‐yl)‐4‐((tetrahydro‐2H‐pyran‐4‐yl)amino)‐6,7‐dihydrothieno[3,2‐d]pyrimidine 5‐oxide (1) and (R)‐2‐(4‐(4‐chlorophenoxy)piperidin‐1‐yl)‐…

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